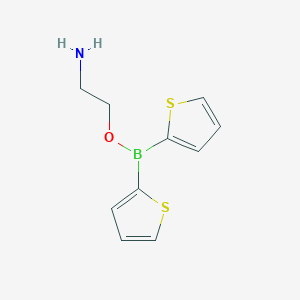

2-Aminoethyl di(2-thienyl)borinate

Description

Properties

Molecular Formula |

C10H12BNOS2 |

|---|---|

Molecular Weight |

237.2g/mol |

IUPAC Name |

2-dithiophen-2-ylboranyloxyethanamine |

InChI |

InChI=1S/C10H12BNOS2/c12-5-6-13-11(9-3-1-7-14-9)10-4-2-8-15-10/h1-4,7-8H,5-6,12H2 |

InChI Key |

QHFUXIYVLUPLLS-UHFFFAOYSA-N |

SMILES |

B(C1=CC=CS1)(C2=CC=CS2)OCCN |

Canonical SMILES |

B(C1=CC=CS1)(C2=CC=CS2)OCCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Aminoethyl Di 2 Thienyl Borinate and Its Analogues

Chemo- and Regioselective Synthetic Routes to 2-Aminoethyl di(2-thienyl)borinate

The primary strategy for the synthesis of this compound hinges on the creation of a di(2-thienyl)borinic acid intermediate, which is subsequently esterified. A common and effective route involves the use of organometallic reagents. This process begins with the generation of a 2-thienyl nucleophile, typically 2-lithiothiophene or a 2-thienyl Grignard reagent, from a corresponding halothiophene such as 2-bromothiophene (B119243).

The regioselectivity of this initial step is critical, with metal-halogen exchange or Grignard formation occurring specifically at the 2-position of the thiophene (B33073) ring. researchgate.net This highly reactive organometallic intermediate is then carefully reacted with a boron electrophile, for instance, a trialkyl borate (B1201080) like triisopropyl borate. The reaction is chemoselective, as the nucleophilic thienyl group preferentially attacks the electrophilic boron atom to form two new boron-carbon (B-C) bonds. The resulting borate complex is then hydrolyzed under acidic conditions to yield the intermediate di(2-thienyl)borinic acid. researchgate.netwikipedia.org

To complete the synthesis, the crude borinic acid is not typically isolated in its free form due to potential instability. Instead, it is directly reacted with 2-aminoethanol. This final step forms the stable, five-membered ring structure of this compound, where the nitrogen atom of the amino group coordinates with the boron atom. mdpi.comresearchgate.net This intramolecular coordination is a hallmark of aminoethyl diarylborinates and contributes significantly to their stability. mdpi.com

An alternative approach involves palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, which can be used to synthesize thienylboronic acids or esters from halothiophenes. researchgate.netbath.ac.uk These precursors can then be used in subsequent steps to construct the desired di(2-thienyl) structure. Furthermore, chemo- and regioselective methods have been developed for synthesizing polysubstituted 2-aminothiophenes through cyclization reactions, highlighting the advanced synthetic control achievable with thiophene-based structures. nih.gov

Exploration of Precursor Reactivity and Boron-Carbon Bond Formation in the Synthesis of this compound

The cornerstone of the synthesis of this compound is the formation of two robust boron-carbon bonds. acs.org The success of this process relies heavily on the reactivity of the chosen precursors. The most common precursors for the thienyl moieties are 2-halothiophenes, such as 2-bromothiophene or 2-iodothiophene. researchgate.net These compounds are readily converted into highly nucleophilic organometallic species.

Organometallic Precursors: The generation of 2-lithiothiophene via lithium-halogen exchange with an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures is a standard and efficient method. mdpi.com Similarly, 2-thienylmagnesium bromide can be prepared by reacting 2-bromothiophene with magnesium metal. These organometallic reagents are potent carbon nucleophiles, poised to react with a suitable boron electrophile.

Boron Electrophiles and B-C Bond Formation: A variety of boron-containing electrophiles can be employed. Trialkyl borates, such as B(Oi-Pr)₃, are common choices. bath.ac.uk The reaction mechanism involves the sequential nucleophilic attack of two equivalents of the 2-thienyl organometallic reagent onto the boron atom, displacing the alkoxide groups. The resulting tetracoordinate borate complex is then hydrolyzed to give the tricoordinate di(2-thienyl)borinic acid. Other boron sources can include boron trihalides (e.g., BF₃·OEt₂) or diisopropylaminoborane. researchgate.net

Catalytic Methods: Modern synthetic chemistry offers catalytic alternatives for B-C bond formation. Palladium-catalyzed Suzuki-Miyaura coupling, for example, can be used to couple a thienylboronic acid or ester with a halothiophene. nih.govrsc.org A more direct approach is the Miyaura borylation, where a 2-halothiophene is reacted with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst to form a 2-thienylboronate ester. researchgate.netbath.ac.uk While typically used to create boronic acids/esters, these catalytic methods could be adapted into a strategy for building the di(2-thienyl)borinate structure.

The inherent electrophilicity of the boron atom in borinic esters can also be leveraged, promoting the formation of "ate" complexes that facilitate further bond-forming reactions. nih.gov The stability and reactivity of the thienyl precursors and the boron-carbon bond are central to the successful execution of these synthetic strategies.

Optimization of Reaction Conditions and Isolation Techniques for High Purity this compound

Achieving high yield and purity of this compound requires careful optimization of reaction conditions and meticulous isolation procedures. The methodologies are often adapted from the well-established synthesis of its diphenyl analogue, 2-APB. mdpi.comnih.gov

Reaction Condition Optimization: Key parameters that must be controlled include temperature, solvent, and stoichiometry.

Temperature: The initial formation of the 2-thienyl organometallic reagent is highly exothermic and is typically performed at very low temperatures, such as -78 °C, to prevent side reactions like decomposition or reaction with the solvent. mdpi.com Maintaining this low temperature during the subsequent addition of the boron electrophile is crucial for maximizing yield and minimizing impurities.

Stoichiometry: Precise control over the molar ratios of the reactants is essential. Typically, slightly more than two equivalents of the 2-thienyl organometallic precursor are used relative to the boron electrophile to ensure complete conversion.

The final esterification step with 2-aminoethanol is generally less sensitive and can often be carried out at room temperature or with gentle heating to ensure all the intermediate borinic acid reacts. mdpi.com

Isolation and Purification: The workup procedure begins with quenching the reaction mixture, usually with an aqueous acid like 1 M HCl, to hydrolyze the borate complex and separate the organic phase. mdpi.com After extraction and drying, the solvent is removed under reduced pressure.

The crude di(2-thienyl)borinic acid intermediate is often an oil or an unstable solid and is typically used without extensive purification. nih.gov It is immediately dissolved in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) and treated with 2-aminoethanol. mdpi.com The final product, this compound, is a stable, crystalline solid that often precipitates from the solution upon cooling. mdpi.com High purity can be achieved through standard techniques such as recrystallization from an appropriate solvent system or washing the solid product with a non-polar solvent like n-hexane to remove soluble impurities. mdpi.comsciencemadness.org

Table 1: Key Parameters for Optimization of this compound Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Thienyl Precursor | 2-Bromothiophene or 2-Iodothiophene | Readily available starting materials for organometallic reagent formation. |

| Metallation Reagent | n-BuLi or t-BuLi | Efficient for lithium-halogen exchange to form 2-lithiothiophene. mdpi.com |

| Reaction Temperature | -78 °C | Minimizes side reactions and decomposition of the reactive organolithium intermediate. mdpi.comnih.gov |

| Solvent | Anhydrous Diethyl Ether or THF | Aprotic solvent that stabilizes the organometallic species. mdpi.com |

| Boron Source | Triisopropyl borate or Boron trifluoride etherate | Common electrophiles for forming the diarylborinic acid core. researchgate.netbath.ac.uk |

| Esterification Reagent | 2-Aminoethanol | Reacts with the borinic acid to form the stable final product. mdpi.com |

| Purification Method | Recrystallization | Effective method for obtaining high-purity crystalline product. mdpi.comdeadnet.se |

Divergent Synthesis Strategies for Structurally Modified this compound Derivatives

Divergent synthesis provides a powerful platform to generate a library of structurally diverse analogues of this compound. This allows for systematic exploration of structure-activity relationships. Modifications can be introduced at two main sites: the thiophene rings and the amino alcohol backbone.

Modification of the Thiophene Rings: The introduction of substituents on the thiophene rings can be achieved by starting with appropriately functionalized halothiophenes. A wide array of substituted thiophenes are commercially available or can be synthesized, providing access to a broad range of precursors. For instance, using 3-substituted or 4-substituted 2-bromothiophenes in the initial organometallic reaction would lead to derivatives with functional groups at various positions on the aromatic rings. researchgate.net

Palladium-catalyzed borylation protocols are particularly well-suited for this purpose as they tolerate a wide range of functional groups. researchgate.net This enables the synthesis of thienylboronic acid precursors bearing electron-donating or electron-withdrawing groups, which can then be used to construct the final borinate esters.

Modification of the Amino Alcohol Backbone: The 2-aminoethyl portion of the molecule can also be readily modified. The key di(2-thienyl)borinic acid intermediate can be reacted with a variety of different amino alcohols or even chiral amino acids. This strategy has been successfully employed in the synthesis of 2-APB analogues, where diphenylborinic anhydride (B1165640) is reacted with various amino acids in refluxing ethanol to yield the corresponding derivatives in a single step. mdpi.com This approach allows for the introduction of different chain lengths, branching, and functional groups (e.g., carboxylic acids) into the molecule, significantly expanding its chemical diversity.

Table 2: Examples of Divergent Synthesis Strategies for Derivatives

| Precursor 1 (Thiophene Source) | Precursor 2 (Amine Source) | Potential Derivative Structure |

|---|---|---|

| 2-Bromo-5-methylthiophene | 2-Aminoethanol | 2-Aminoethyl di(5-methyl-2-thienyl)borinate |

| 2,3-Dibromothiophene (via selective metallation) | 2-Aminoethanol | 2-Aminoethyl di(3-bromo-2-thienyl)borinate |

| 2-Bromothiophene | 3-Amino-1-propanol | 3-Aminopropyl di(2-thienyl)borinate |

| 2-Bromothiophene | L-Alanine | L-Alanine di(2-thienyl)borinate complex |

Electronic Structure and Spectroscopic Investigations of 2 Aminoethyl Di 2 Thienyl Borinate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties of 2-Aminoethyl di(2-thienyl)borinate

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the di(2-thienyl)borinate chromophore. The thiophene (B33073) rings, being electron-rich aromatic systems, are the primary contributors to the absorption of ultraviolet and visible light.

The electronic transitions in molecules of this nature are typically π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity (large molar absorptivity, ε), arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the thiophene rings. The presence of two thienyl groups attached to the boron atom is likely to result in complex absorption bands due to the electronic coupling between these rings.

The n → π* transitions, which are typically of lower intensity, involve the excitation of a non-bonding electron (from the sulfur or nitrogen atoms) to a π* antibonding orbital. The nitrogen atom of the aminoethyl group and the sulfur atoms of the thienyl groups possess lone pairs of electrons that could participate in such transitions.

Based on studies of related thienyl-containing chromophores and organoboron compounds, the UV-Vis spectrum of this compound in a non-polar solvent is predicted to exhibit specific absorption maxima (λmax). The attachment of substituent groups to a basic chromophore structure can alter the position and intensity of absorption bands. hnue.edu.vn For instance, conjugation of two chromophores typically leads to a bathochromic (red) shift and an increase in absorption intensity. hnue.edu.vn

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Type | Chromophore |

| ~230-260 | High | π → π | Thienyl rings |

| ~280-320 | Low to Medium | n → π / π → π* | Thienyl rings and heteroatoms |

Note: The values in this table are estimations based on data from analogous compounds and established spectroscopic rules. Experimental verification is required for confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups and elucidating the molecular structure of a compound by probing its vibrational modes. ksu.edu.saedinst.com

The IR spectrum of this compound would display characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. The key vibrational modes expected are:

N-H Vibrations: The primary amine group (-NH2) will exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm-1. An N-H bending (scissoring) vibration is expected around 1590-1650 cm-1.

C-H Vibrations: The aromatic C-H stretching vibrations of the thienyl rings will appear above 3000 cm-1. The aliphatic C-H stretching of the ethyl group will be observed in the 2850-2960 cm-1 region.

C=C and C-C Vibrations: The stretching vibrations of the C=C bonds within the thiophene rings are expected in the 1400-1600 cm-1 region. C-C stretching vibrations will appear at lower wavenumbers.

B-O and B-C Vibrations: The B-O stretching vibration is a key feature and is expected to appear in the 1300-1400 cm-1 range. The B-C stretching vibrations involving the thienyl carbons will likely be found in the fingerprint region.

C-S Vibrations: The stretching vibrations of the C-S bonds in the thiophene rings typically occur in the 600-800 cm-1 region.

Raman spectroscopy, which relies on changes in polarizability, is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. ksu.edu.sa Therefore, it would be well-suited for observing the C=C and C-S stretching modes of the symmetric thienyl rings and the B-C symmetric stretch.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H stretch (asymmetric & symmetric) | 3300 - 3500 | Medium to Strong | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium | Medium |

| N-H bend | 1590 - 1650 | Medium | Weak |

| Thienyl C=C stretch | 1400 - 1600 | Medium to Strong | Strong |

| B-O stretch | 1300 - 1400 | Strong | Medium |

| C-N stretch | 1000 - 1250 | Medium | Medium |

| C-S stretch | 600 - 800 | Medium | Strong |

Note: The data presented are predictive and based on characteristic group frequencies from spectroscopic databases and literature on similar compounds.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies on Chiral this compound Derivatives

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to investigate the stereochemistry of chiral molecules. These methods measure the differential absorption and rotation of left and right circularly polarized light, respectively.

The parent molecule, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum. However, if a chiral center is introduced into the molecule, for example, by using a chiral aminoalcohol like (R)- or (S)-2-amino-1-propanol instead of ethanolamine (B43304) in its synthesis, the resulting derivative would be chiral.

For such a chiral derivative, CD spectroscopy could provide valuable information about the conformation of the molecule in solution. The electronic transitions of the thienyl chromophores, being in a chiral environment, would give rise to CD signals (Cotton effects). The sign and magnitude of these Cotton effects would be characteristic of the absolute configuration of the chiral center and the preferred conformation of the molecule.

ORD spectroscopy, which measures the change in optical rotation with wavelength, would also be sensitive to the chirality of the derivative. The shape of the ORD curve, particularly in the region of the chromophoric absorption bands, is related to the CD spectrum through the Kronig-Kramers transforms.

Without experimental data on a specific chiral derivative, a detailed analysis is not possible. However, the principles of chiroptical spectroscopy suggest that these techniques would be invaluable for the stereochemical analysis of any synthesized chiral analogues of this compound.

Photoelectron Spectroscopy (PES) for Valence and Core Electronic Structure of this compound

Photoelectron Spectroscopy (PES) is a powerful technique that provides direct information about the binding energies of electrons in the valence and core orbitals of a molecule. tandfonline.com By irradiating a sample with high-energy photons (e.g., UV or X-rays), electrons are ejected, and their kinetic energies are measured. tandfonline.com

For this compound, UV-PES would probe the valence molecular orbitals, which are formed from the atomic orbitals of the constituent atoms. The resulting spectrum would consist of a series of bands, each corresponding to the ionization of an electron from a specific molecular orbital.

The highest occupied molecular orbitals (HOMOs) are expected to be predominantly of π-character, localized on the electron-rich thienyl rings. The ionization energies of these orbitals would provide insights into the electron-donating ability of the di(2-thienyl)borinate moiety. The lone pair electrons on the sulfur and nitrogen atoms would also contribute to the valence electronic structure and would be observed at characteristic binding energies.

X-ray Photoelectron Spectroscopy (XPS) would be used to probe the core-level electrons. The binding energies of the core electrons are characteristic of the element and its chemical environment. For this compound, XPS would provide information on the elemental composition and the chemical states of the atoms. For example, the C 1s spectrum would show different peaks for the carbon atoms in the thienyl rings and the ethyl group. The S 2p, B 1s, O 1s, and N 1s core levels would also provide valuable information about the electronic structure and bonding within the molecule.

Table 3: Predicted Core-Level Binding Energies for this compound

| Element | Core Level | Predicted Binding Energy (eV) |

| Carbon | C 1s | ~285 (aliphatic), ~286-287 (thienyl) |

| Sulfur | S 2p | ~164-165 |

| Boron | B 1s | ~190-192 |

| Oxygen | O 1s | ~532-533 |

| Nitrogen | N 1s | ~400-401 |

Note: These are approximate binding energy ranges based on typical values for these elements in similar chemical environments. Actual values may vary.

Computational and Theoretical Chemistry Studies of 2 Aminoethyl Di 2 Thienyl Borinate

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties of 2-Aminoethyl di(2-thienyl)borinate

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic characteristics of molecules like this compound. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved by optimizing the molecular structure to find the lowest energy conformation. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles between the 2-aminoethyl group and the di(2-thienyl)borinate moiety.

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's behavior. These properties include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map, for instance, can identify electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-31+G(d,p)), are commonly used for such calculations, providing insights into the intramolecular interactions, such as the coordinative N→B bond. scispace.com

Ab Initio Molecular Orbital Calculations for High-Accuracy Energetics and Bonding Analysis of this compound

Ab initio molecular orbital calculations represent a class of high-level computational methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are utilized to obtain highly accurate energetic information and a detailed understanding of the bonding within this compound.

For this compound, ab initio calculations can provide a precise value for the dissociation energy of the dative N→B bond, which is a key feature of its structure. nih.gov A comparison of different levels of theory, such as Hartree-Fock (HF), MP2, and CCSD(T), can be performed to ensure the reliability of the calculated bond strength. nih.govresearchgate.net These calculations also allow for a thorough bonding analysis, including the determination of bond orders and the nature of the orbitals involved in the N→B interaction. Such studies have shown that for similar borinate derivatives, methods like MP2 provide more accurate results for the B-N dative bond compared to some DFT functionals. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions of this compound

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational dynamics and interactions of this compound with its environment, particularly with solvent molecules. nih.gov

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Analysis for Predicting Chemical Behavior of this compound

The chemical reactivity of this compound can be predicted using reactivity descriptors derived from computational chemistry. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are crucial for understanding how the molecule interacts with other chemical species. researchgate.net

The HOMO represents the ability of the molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net For this compound, the HOMO is likely to be located on the electron-rich thienyl rings and the nitrogen atom, while the LUMO may be centered on the electron-deficient boron atom. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and reactivity. researchgate.net Other reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can also be calculated to provide a more quantitative prediction of its chemical behavior in various reactions.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) via Computational Methods for this compound

Computational methods are widely used to predict various spectroscopic properties, which can aid in the characterization and identification of compounds like this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. github.ionih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted and compared with experimental data for structural verification. For related borinate derivatives, the ¹¹B NMR chemical shift is a key indicator of the coordination state of the boron atom. nih.govmdpi.com

IR Spectroscopy: The infrared (IR) spectrum can be simulated by calculating the vibrational frequencies and their corresponding intensities. faccts.deeie.gr This is typically done by computing the second derivatives of the energy with respect to the atomic positions. The predicted IR spectrum shows characteristic peaks corresponding to different vibrational modes, such as N-H stretching, C-H stretching of the thienyl rings, and B-O stretching, which can be compared with experimental FT-IR spectra. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.govfaccts.de By calculating the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) can be predicted. google.comgaussian.comnih.gov For this compound, the UV-Vis spectrum would be dominated by π-π* transitions within the thienyl rings.

Chemical Reactivity and Transformation Mechanisms of 2 Aminoethyl Di 2 Thienyl Borinate

Hydrolytic Stability and Decomposition Pathways of 2-Aminoethyl di(2-thienyl)borinate under Varying Conditions

The hydrolytic stability of this compound is a crucial factor in its handling and application. Generally, borinic acid esters are susceptible to hydrolysis, which cleaves the B-O bond. In the case of this compound, the intramolecular coordination of the nitrogen atom to the boron center provides a degree of stabilization against hydrolysis compared to simple dialkyl or diaryl borinate esters. nih.gov This is because the boron atom is rendered less electrophilic by the dative bond from the nitrogen.

However, under aqueous conditions, particularly with changes in pH, the compound can undergo decomposition. The likely pathway for hydrolysis involves the protonation of the amino group under acidic conditions, which would disrupt the stabilizing N→B coordination, making the boron center more susceptible to nucleophilic attack by water. This would lead to the formation of di(2-thienyl)borinic acid and ethanolamine (B43304). Under basic conditions, the borinate ester can also be hydrolyzed.

The decomposition can be influenced by the solvent system. For instance, in a study involving a related compound, 2-aminoethyl diphenylborinate (2-APB), its inhibitory effects on certain ion channels were found to be dependent on the intracellular concentration of HEPES buffer. nih.gov This suggests that pH and buffering capacity of the medium can significantly impact the stability and reactivity of such compounds. In non-aqueous, aprotic solvents like dry toluene, the compound exhibits greater stability, as demonstrated in its use in enantioselective addition reactions where it is handled under inert atmospheres. google.com

Table 1: Factors Influencing the Hydrolytic Stability of this compound

| Factor | Effect on Stability | Rationale |

| Low pH (Acidic) | Decreased | Protonation of the amino group disrupts the stabilizing N→B coordination, increasing the electrophilicity of the boron center. |

| High pH (Basic) | Decreased | Hydroxide ions can directly attack the boron center, leading to hydrolysis of the borinate ester. |

| Aprotic, Anhydrous Solvents | Increased | Absence of water and other protic species minimizes the potential for hydrolysis. |

| Intramolecular N→B Coordination | Increased | The dative bond from the nitrogen atom reduces the electrophilicity of the boron, providing kinetic stability. nih.gov |

Ligand Exchange Reactions and Transborylation Chemistry Involving this compound

Ligand exchange reactions are a key feature of the chemistry of borinate esters. ed.ac.uk For this compound, this can involve the displacement of the aminoethanol ligand by other bidentate ligands, such as diols or other amino alcohols. This process, often referred to as transesterification or transborylation, is typically driven by the formation of a more thermodynamically stable product. For example, the reaction with a vicinal diol could lead to the formation of a five-membered ring containing an O-B-O linkage, releasing ethanolamine. The equilibrium of this reaction can be influenced by the nature of the incoming ligand and the reaction conditions.

Transborylation can also occur with other boron-containing reagents. While specific studies on this compound are limited, the general principles of transborylation suggest that it could react with boranes (B-H), other boronic esters (B-OR), or boronic acids (B-OH). ed.ac.uk These reactions involve the redistribution of substituents around the boron centers and are often catalyzed by acids, bases, or transition metals.

A notable application that highlights a related transformation is the use of this compound as a precursor for thienyl zinc reagents. google.com In a process described in a patent, the compound is treated with an organozinc compound (e.g., dimethylzinc (B1204448) or diethylzinc). This is not a direct ligand exchange at the boron center in the classical sense but rather a transmetalation, where the thienyl groups are transferred from boron to zinc, forming a more reactive organozinc species for subsequent C-C bond formation. google.com

Electrophilic and Nucleophilic Reactions at the Boron Center of this compound

The boron atom in this compound, despite being part of a coordinatively saturated four-coordinate complex, can still exhibit reactivity characteristic of both an electrophile and a nucleophile, depending on the reaction conditions and the nature of the attacking or attacked species.

Electrophilic Character: Although the intramolecular N→B bond reduces the Lewis acidity of the boron center, it can still be attacked by strong nucleophiles. The boron atom is electron-deficient and can accept a pair of electrons. However, for a reaction to occur, the incoming nucleophile must be strong enough to either displace one of the existing ligands or to form a transient pentacoordinate boron species. Reactions with strong organometallic reagents like organolithium or Grignard reagents would likely lead to the formation of "ate" complexes, where the boron atom becomes negatively charged. nih.gov

Nucleophilic Character (as a Borinate Anion): Under basic conditions, deprotonation of a hydroxyl group in a related borinic acid can generate a borinate anion, which is nucleophilic. wikipedia.org While this compound itself is not anionic, its reactions can be conceptualized through the lens of the nucleophilicity of the groups attached to boron. For instance, in the Suzuki-Miyaura coupling, the transmetalation step involves the transfer of an organic group (in this case, a thienyl group) from the boron to a palladium center. In this context, the thienyl group acts as the nucleophilic partner. thieme.de The reactivity of organoboranes as nucleophiles is fundamental to their utility in cross-coupling reactions. thieme.de

Reactivity of the Thienyl Moieties in this compound: Aromatic Substitutions and Functionalization

The thienyl groups attached to the boron atom are electron-rich aromatic rings and are susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.comlongdom.org The boron-containing substituent can influence the regioselectivity of these reactions. Generally, boryl groups are considered to be deactivating yet ortho-, para-directing in electrophilic aromatic substitution, although the directing effects can be complex.

Common electrophilic aromatic substitution reactions that could potentially be performed on the thienyl rings include:

Halogenation: Introduction of chlorine, bromine, or iodine using appropriate reagents (e.g., N-chlorosuccinimide, N-bromosuccinimide, or a combination of an oxidizing agent and a halide source). nih.gov

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. youtube.com

The reactivity of the thienyl rings is also pivotal in cross-coupling reactions. The C-B bond can be considered a masked C-H or C-X bond, allowing for the functionalization of the thiophene (B33073) ring. The most prominent example is the Suzuki-Miyaura cross-coupling reaction, where the thienyl groups can be transferred to a palladium catalyst and then coupled with an organic halide or triflate. nih.gov This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of conjugated polymers and complex organic molecules. acs.orgrsc.org

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Thienyl Moieties

| Reaction | Reagents | Expected Product |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted thienyl borinate |

| Nitration | HNO₃ / H₂SO₄ | Nitro-substituted thienyl borinate |

| Acylation | Acyl chloride / AlCl₃ | Acyl-substituted thienyl borinate |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound can involve both the boron center and the thienyl rings.

Oxidation: Borinic acids and their esters can be oxidized. A common reaction is the oxidative cleavage of the carbon-boron bonds. For instance, treatment with hydrogen peroxide under basic conditions (e.g., NaOH/H₂O₂) would likely cleave the thienyl-boron bonds to yield 2-hydroxythiophene (or its tautomer) and boric acid, along with ethanolamine from the ester portion. This is a standard method for converting organoboranes to alcohols (or phenols in the case of arylboranes).

The sulfur atom in the thiophene rings can also be oxidized to a sulfoxide (B87167) or a sulfone using strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This would significantly alter the electronic properties of the thienyl rings.

Reduction: The thienyl rings can be reduced under certain conditions. Catalytic hydrogenation, for example, using hydrogen gas and a transition metal catalyst (e.g., palladium, platinum, or nickel), could potentially saturate the thiophene rings to form tetrahydrothiophene (B86538) moieties. However, this often requires harsh conditions and can be accompanied by desulfurization (cleavage of the C-S bonds). A study on the reduction of substituted pyridines noted that 2-thienyl substituents can undergo ring opening to form thiols under specific hydroboration/hydrogenation cascade conditions. mdpi.com

The boron center itself is not typically considered reducible in the conventional sense. The B-O and B-N bonds are generally stable to common reducing agents.

Coordination Chemistry and Ligand Properties of 2 Aminoethyl Di 2 Thienyl Borinate

2-Aminoethyl di(2-thienyl)borinate as a Chelating Ligand in Metal Coordination Complexes

This compound is a bidentate ligand, meaning it can bind to a metal center through two donor atoms. libretexts.org In this case, the donor atoms are the nitrogen of the amino group and one of the sulfur atoms from the two thienyl groups. The ability of a ligand to bind to a metal ion through more than one donor atom is known as chelation. libretexts.org This process typically results in the formation of a more stable metal complex compared to complexes with monodentate ligands, an observation referred to as the chelate effect. libretexts.org

The geometry of the resulting metal complex is influenced by the "bite angle" of the chelating ligand, which is the angle between the two donor atoms and the metal center. In the case of this compound, the flexibility of the ethylamino chain allows for the formation of a stable five-membered chelate ring upon coordination with a metal ion. The coordination of the thienyl sulfur atom is also a key feature. The lone pair electrons on the sulfur atom can participate in the formation of a coordinate bond with the metal center. The presence of the aromatic thienyl rings can also influence the electronic properties of the resulting complex through π-interactions.

Investigation of Boron-Nitrogen Dative Bonding in Metal Complexes of this compound

A key feature of this compound is the presence of a boron-nitrogen (B-N) bond. This bond is best described as a dative or coordinate covalent bond, where the nitrogen atom donates a pair of electrons to the electron-deficient boron atom. libretexts.org This interaction is a driving force for the formation of the ligand itself. libretexts.org The formation of such a dative bond leads to both atoms achieving a more stable electronic configuration, often fulfilling the octet rule for the participating atoms. libretexts.org

Upon coordination of the this compound ligand to a metal center, the nature of the B-N dative bond can be influenced. The coordination of the amino group's nitrogen to the metal will draw electron density away from the nitrogen atom. This, in turn, could potentially weaken the B-N dative bond. The extent of this weakening would depend on the strength of the metal-nitrogen bond.

Theoretical and computational studies are valuable tools for investigating the nature of such bonding interactions. nih.govnih.gov Techniques like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory can provide insights into the electron density distribution and the covalent versus ionic character of the B-N bond. nih.gov Experimental techniques such as X-ray crystallography can provide precise measurements of the B-N bond length in the metal complexes. A longer B-N bond in the complex compared to the free ligand would be indicative of a weakening of the bond upon coordination.

Synthesis and Characterization of Transition Metal Complexes with this compound as a Ligand

The synthesis of transition metal complexes with this compound as a ligand would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, pH) would be crucial for obtaining the desired product in good yield and purity. The general synthetic approach for related Schiff base complexes often involves refluxing equimolar amounts of the ligand and the metal salt in a solvent like ethanol (B145695) or methanol.

A variety of transition metal ions could be used to form complexes with this ligand, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). The resulting complexes would be expected to have different geometries and electronic properties depending on the metal ion.

The characterization of these newly synthesized complexes would involve a range of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: This technique would be used to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequency of the N-H bond of the amino group to a lower wavenumber upon complexation would indicate its coordination to the metal. Similarly, changes in the vibrational modes of the thienyl rings could suggest the involvement of the sulfur atom in coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination environment. These spectra can help in determining the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy would be useful for characterizing the ligand environment in the complex. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination would provide evidence for complex formation.

Magnetic Susceptibility Measurements: This technique would be used to determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons on the metal ion. This data is crucial for determining the spin state and the geometry of the complex.

Elemental Analysis: This would be used to determine the empirical formula of the synthesized complexes and to confirm their purity.

X-ray Crystallography: This powerful technique can provide the definitive solid-state structure of the complexes, including bond lengths and angles, and the precise coordination geometry around the metal center.

Below is a hypothetical data table summarizing the expected characterization data for some transition metal complexes of this compound.

| Metal Complex | Color | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) (Δν) | UV-Vis λmax (nm) | Proposed Geometry |

| [Cu(L)₂] | Blue-Green | ~1.8-2.2 | ν(N-H): -50 to -100 | ~600-700 | Distorted Octahedral |

| [Ni(L)₂] | Green | ~2.9-3.4 | ν(N-H): -50 to -100 | ~400, ~650, ~1100 | Octahedral |

| [Co(L)₂] | Pink-Red | ~4.3-5.2 | ν(N-H): -50 to -100 | ~500, ~600 | Octahedral |

| [Zn(L)₂] | Colorless | Diamagnetic | ν(N-H): -50 to -100 | ~270 (LMCT) | Tetrahedral/Octahedral |

L = this compound

Ligand Field Theory and Electronic Structure of Metal Complexes Incorporating this compound

Ligand Field Theory (LFT) is a theoretical framework that describes the bonding and electronic structure of coordination complexes. wikipedia.org It is an extension of molecular orbital theory and provides a more complete picture than the simpler crystal field theory. wikipedia.org LFT considers the interactions between the metal d-orbitals and the orbitals of the ligands.

The electronic spectrum of a transition metal complex is a direct probe of the d-orbital splitting. The energy of the d-d transitions observed in the UV-Visible spectrum can be used to determine the ligand field splitting parameter, Δ (often denoted as 10Dq). uri.edu For example, in an octahedral complex, the d-orbitals split into two sets: the lower energy t₂g set and the higher energy eg set. uri.edu The energy difference between these two sets is Δo.

The spectrochemical series is an empirical ranking of ligands based on their ability to cause d-orbital splitting. While this compound is not found in a standard spectrochemical series, its position could be estimated based on the nature of its donor atoms. It would likely be placed somewhere between ligands with nitrogen donors (like ammonia) and ligands with sulfur donors (like thiocyanate).

The electronic structure of these complexes can also be investigated using computational methods such as Density Functional Theory (DFT). rsc.org These calculations can provide detailed information about the molecular orbitals, their energies, and the contributions of the metal and ligand orbitals to these molecular orbitals. This information is invaluable for understanding the nature of the metal-ligand bonding and for interpreting the spectroscopic data.

Exploration of 2 Aminoethyl Di 2 Thienyl Borinate in Advanced Materials Science

Design and Synthesis of Polymeric Materials Utilizing 2-Aminoethyl di(2-thienyl)borinate as a Monomer or Cross-linking Agent

Currently, there is a lack of specific published research detailing the use of this compound as either a monomer for polymerization or as a cross-linking agent in the synthesis of polymeric materials. While the broader class of borinate compounds has been explored in polymer chemistry, and thiophene-containing polymers are well-established for their electronic properties, the direct polymerization or cross-linking application of this particular molecule has not been documented in the available scientific literature. The bifunctional nature of the molecule, with its amino group and di(2-thienyl)borinate moiety, theoretically allows for its participation in various polymerization reactions, such as polycondensation or as a component in the formation of coordination polymers. However, experimental data, including reaction conditions, polymer properties, and structural characterization, are not available.

Luminescent Properties of this compound and its Derivatives for Organic Light-Emitting Diodes (OLEDs) and Fluorescent Sensors

Detailed studies on the luminescent properties of this compound and its direct application in Organic Light-Emitting Diodes (OLEDs) or as a fluorescent sensor are not present in the current body of scientific work. Organoboron compounds, particularly those with extended π-conjugated systems, are known for their potential in luminescence and as active materials in OLEDs. The presence of the two thienyl groups in this compound suggests that it may exhibit interesting photophysical properties. Thiophene (B33073) derivatives are frequently used as building blocks for fluorescent materials due to their electron-rich nature and ability to support charge transport.

The aminoethyl group could also serve as a recognition site for analytes, paving the way for its use in fluorescent sensors. For instance, a related compound, 2-aminoethyl diphenylborinate, is known to form fluorescent complexes with certain biomolecules. However, without experimental data on the absorption and emission spectra, quantum yields, and device performance for this compound, its potential in these applications remains speculative.

Application of this compound in Optoelectronic Devices and Smart Materials

There is no available research documenting the application of this compound in the fabrication of optoelectronic devices or the development of smart materials. The combination of the electron-donating amino group and the potentially electron-accepting borinate center, along with the conductive thienyl rings, suggests that this compound could be a candidate for various optoelectronic applications, such as in transistors or photovoltaic cells.

Furthermore, the potential for this molecule to respond to external stimuli, such as pH changes via the amino group or the presence of specific ions interacting with the borinate, hints at its possible use in "smart" materials. These materials can change their properties in response to their environment. However, no studies have been published that investigate these possibilities for this compound.

Role of this compound in Self-Assembled Systems and Supramolecular Architectures

The role of this compound in self-assembled systems and the formation of supramolecular architectures has not been explored in the scientific literature. The molecule possesses functional groups that could facilitate non-covalent interactions, such as hydrogen bonding through the amino group and potential Lewis acid-base interactions involving the boron atom. These interactions are fundamental to the bottom-up fabrication of complex, ordered structures. The thienyl groups can also participate in π-π stacking, another key interaction in supramolecular chemistry. While the principles of supramolecular chemistry suggest that this compound could be a valuable building block, no specific examples of its use in forming micelles, gels, liquid crystals, or other supramolecular structures have been reported.

Catalytic Applications of 2 Aminoethyl Di 2 Thienyl Borinate and Its Derivatives

2-Aminoethyl di(2-thienyl)borinate as a Potential Lewis Acid Catalyst in Organic Transformations

Boron-based compounds, particularly tri-coordinate organoboranes, are well-established Lewis acids due to the electron-deficient nature of the boron atom. bit.edu.cnnih.gov Borinic acids (R₂BOH) and their esters (R₂BOR') can function as catalysts by activating Lewis basic substrates. The Lewis acidity of the boron center in this compound would be influenced by the electron-donating or -withdrawing nature of the two thienyl rings. Thienyl groups can participate in π-conjugation, which may modulate the Lewis acidity at the boron center. bit.edu.cnscispace.comrsc.org

It is plausible that this compound could catalyze reactions such as:

Aldol (B89426) Reactions: By coordinating to a carbonyl oxygen, the boron center could activate aldehydes or ketones toward nucleophilic attack. scholaris.ca

Diels-Alder Reactions: Activation of dienophiles containing carbonyl groups is a classic application of boron-based Lewis acids. bit.edu.cn

Amide Bond Formation: Boric acid and its derivatives are known to catalyze the direct amidation of carboxylic acids. ucl.ac.uk

The intramolecular coordination of the aminoethyl group's nitrogen atom to the boron center could potentially form a boronate complex. This internal Lewis base could either inhibit the external Lewis acidity or participate in the catalytic cycle itself, a behavior seen in related systems. A study on the regioselective functionalization of polyols utilized various 2-aminoethyl diarylborinates as catalysts, demonstrating the viability of this structural motif in catalysis. scholaris.ca However, the di(2-thienyl) derivative was not included in that study.

Potential Application of this compound as a Ligand in Homogeneous and Heterogeneous Catalysis

The this compound structure possesses multiple potential coordination sites, making it a candidate for use as a ligand in transition metal catalysis. The nitrogen atom of the aminoethyl group and the sulfur atoms of the two thienyl rings could all serve as donor atoms to a metal center.

Homogeneous Catalysis: In a homogeneous setting, the compound could act as a bidentate or tridentate ligand. For instance, the nitrogen and one of the thienyl sulfurs could form a chelate ring with a metal center, a common strategy for creating stable and selective catalysts. nih.gov The electronic properties of the thienyl rings would influence the electron density at the metal, thereby tuning its catalytic activity. Such ligands are crucial in cross-coupling reactions, hydrogenations, and hydroformylations. nih.govnih.gov A palladium precatalyst incorporating a {2-(2-aminoethyl)phenyl} moiety has been used in Suzuki-Miyaura couplings involving heteroaryl boronic acids, highlighting the utility of the aminoethyl fragment in ligand design. nih.gov

Heterogeneous Catalysis: For heterogeneous applications, the ligand could be immobilized on a solid support. researchgate.net This is often achieved by anchoring the ligand to materials like silica (B1680970) or polymers, which combines the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous ones. nih.gov The thienyl groups could offer a point of attachment for polymerization or grafting onto a surface.

Potential for Stereoselective Catalysis Enabled by Chiral this compound Systems

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer compounds. beilstein-journals.org To achieve stereoselectivity with this compound, a chiral element would need to be incorporated into its structure.

This could be achieved in several ways:

Chiral Amino Alcohol: Synthesizing the borinate ester from a chiral amino alcohol (e.g., (R)- or (S)-2-amino-1-phenylethanol instead of ethanolamine) would place a stereocenter within the ligand backbone.

Chiral Borinic Acid: If the boron atom itself were part of a chiral structure, this chirality could be transferred during the catalytic process.

Atropisomeric Thienyl Groups: Introducing bulky substituents onto the thienyl rings could lead to hindered rotation and the formation of stable, axially chiral atropisomers.

Such a chiral system could be applied to a range of stereoselective transformations. For example, chiral borinate enolates are used in academic research for enantioselective aldol reactions. acs.org Dual catalysis systems, where a chiral palladium complex works alongside an achiral borinic acid, have been developed for enantioselective allylations, demonstrating the compatibility of borinates in complex asymmetric catalytic systems. acs.org

Postulated Reaction Mechanism Studies of Catalytic Processes Involving this compound

Without experimental data, any discussion of the reaction mechanism must be speculative and based on analogous systems.

As a Lewis Acid Catalyst: A likely catalytic cycle would begin with the coordination of the boron atom to a Lewis basic site on the substrate (e.g., a carbonyl oxygen). nih.gov This activation step would lower the energy of the substrate's LUMO, making it more susceptible to nucleophilic attack. ualberta.ca After the key bond-forming step, the product would dissociate from the boron center, regenerating the catalyst for the next cycle. An important mechanistic question would be the role of the intramolecular amino group: does it remain coordinated to the boron (forming a tetracoordinate species), or does it dissociate to allow substrate binding? scholaris.ca

As a Ligand in Transition Metal Catalysis: If used as a ligand, the mechanism would be dictated by the specific metal and reaction (e.g., oxidative addition, reductive elimination, insertion). scholaris.ca For a Suzuki-Miyaura coupling, for instance, a palladium catalyst bearing the this compound ligand would undergo oxidative addition into an aryl halide, followed by transmetalation with a boronic acid and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The ligand's role would be to stabilize the metal center and modulate its reactivity and selectivity throughout this cycle.

Future Research Directions for 2 Aminoethyl Di 2 Thienyl Borinate in Chemical Sciences

Development of Novel Synthetic Methodologies for Enhanced Scalability and Sustainability

The advancement of any new chemical entity is fundamentally linked to the ability to synthesize it efficiently and sustainably. For 2-Aminoethyl di(2-thienyl)borinate, future research will likely prioritize the development of synthetic methodologies that are not only high-yielding but also scalable and environmentally benign. Current synthetic strategies for analogous organoboron compounds often rely on multi-step processes that may involve sensitive reagents and generate significant waste.

Future research in this area could focus on:

One-Pot Syntheses: Designing a convergent synthesis where the key bond-forming reactions occur in a single reaction vessel would significantly improve efficiency and reduce purification steps.

Catalytic Approaches: The use of transition metal catalysts or organocatalysts could enable milder reaction conditions and improve atom economy. For instance, catalytic C-H borylation of thiophenes followed by coupling with a suitable aminoethyl precursor could be a promising route.

Green Chemistry Principles: The exploration of greener solvents (e.g., water, supercritical CO2, or bio-based solvents), energy-efficient reaction conditions (e.g., microwave or flow chemistry), and the use of renewable starting materials will be crucial for the sustainable production of this compound.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Traditional Grignard/Organolithium Routes | Well-established for C-B bond formation. | Requires stoichiometric use of highly reactive organometallics; often requires cryogenic temperatures; multi-step process. |

| Catalytic C-H Borylation | High atom economy; direct functionalization of thiophene (B33073). | Catalyst development for selective borylation; potential for side reactions. |

| One-Pot Multi-component Reactions | Increased efficiency; reduced waste and purification steps. | Complex reaction optimization; identification of compatible reaction conditions for all components. |

| Flow Chemistry | Enhanced safety and control; improved scalability; potential for higher yields. | Requires specialized equipment; initial setup costs. |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The unique combination of a Lewis acidic boron center, electron-rich thiophene rings, and a basic aminoethyl group in this compound suggests a rich and complex reactivity profile. Future research will undoubtedly delve into understanding and harnessing these reactive sites for novel chemical transformations.

Key areas for exploration include:

Coordination Chemistry: The nitrogen atom of the aminoethyl group can coordinate to the boron center, forming an intramolecular dative bond. The study of this B-N coordination and its influence on the electronic properties and reactivity of the molecule will be a significant research direction.

Reactivity at the Thiophene Rings: The thiophene units can undergo various electrophilic substitution reactions. Investigating the regioselectivity of these reactions and the influence of the borinate group will open up pathways to new functionalized derivatives.

Transformations of the Borinate Group: The di(2-thienyl)borinate moiety itself can be a site for further chemical transformations, such as Suzuki-Miyaura cross-coupling reactions, allowing for the construction of more complex molecular architectures.

Integration of this compound into Multifunctional Materials Systems

The structural features of this compound make it an attractive building block for the creation of advanced functional materials. The thiophene units are well-known components of organic electronic materials, while the borinate core can impart unique optical and sensing properties.

Future research in materials science could focus on:

Organic Electronics: Incorporation of this compound into the backbone of conjugated polymers could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The interplay between the electron-donating amino group and the electron-accepting boron center could lead to interesting charge-transfer properties.

Chemical Sensors: The Lewis acidic boron atom can interact with Lewis bases, making this compound a potential candidate for chemosensors for anions or other nucleophilic species. The fluorescence or colorimetric response upon binding could be modulated by the thiophene rings.

Self-Assembling Materials: The presence of both hydrogen bond donors (N-H) and acceptors (borinate oxygen atoms), along with potential π-π stacking interactions from the thiophene rings, could drive the self-assembly of this molecule into well-defined supramolecular structures such as gels, liquid crystals, or nanofibers.

Advanced Theoretical Modeling for Predictive Design of New this compound Architectures

Computational chemistry and theoretical modeling will play a pivotal role in accelerating the discovery and design of new materials and applications based on this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the electronic structure, stability, and reactivity of this molecule and its derivatives.

Future theoretical studies could focus on:

Predicting Electronic and Optical Properties: Calculating the HOMO-LUMO gap, absorption and emission spectra, and charge transport properties of this compound and its oligomers or polymers can guide the design of new materials for electronic and optoelectronic applications.

Modeling Reaction Mechanisms: Theoretical calculations can elucidate the mechanisms of synthetic reactions and other chemical transformations, aiding in the optimization of reaction conditions and the prediction of product selectivity.

Simulating Self-Assembly: Molecular dynamics (MD) simulations can be used to model the self-assembly behavior of this compound, providing insights into the formation of supramolecular structures and their stability.

Expansion of Non-Traditional Applications in Chemical Technologies

Beyond the more conventional applications in materials science and synthesis, the unique properties of this compound could be leveraged in a variety of non-traditional chemical technologies.

Potential future research in this area includes:

Frustrated Lewis Pairs (FLPs): The combination of a Lewis acidic boron center and a sterically accessible Lewis basic nitrogen atom could potentially form a frustrated Lewis pair. This could enable the activation of small molecules like H2, CO2, and olefins for catalysis.

Bioconjugation and Bioimaging: The boronate group is known to form reversible covalent bonds with diols, a functionality present in many biomolecules like saccharides. This could be exploited for bioconjugation, drug delivery, or as a fluorescent probe for bioimaging.

A summary of the potential applications based on the compound's structural features is provided in Table 2.

Table 2: Potential Applications of this compound Based on Structural Features

| Structural Feature | Associated Property | Potential Application |

|---|---|---|

| Di(2-thienyl)borinate Core | Lewis Acidity, Luminescence | Chemical Sensing, Organic Electronics |

| Aminoethyl Group | Basicity, Hydrogen Bonding | Catalysis (FLPs), Self-Assembly, Bioconjugation |

| Thiophene Rings | π-Conjugation, Electron-Rich | Organic Electronics (OLEDs, OPVs), Functional Dyes |

| Intramolecular B-N Interaction | Modulated Lewis Acidity, Conformational Rigidity | Fine-tuning of Electronic Properties, Chiral Recognition |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Grignard Reagents |

| Organolithium Reagents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.